molecular formula C10H10F3NO2 B13171578 2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate

2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate

Cat. No.: B13171578
M. Wt: 233.19 g/mol
InChI Key: UOUSCJBWHWPHHQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-methyl-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trifluoroethyl group attached to the carbamate structure, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-methyl-N-phenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat management. The purity of the final product is often enhanced through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoroethyl N-methyl-N-phenylcarbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
  • Bis(2,2,2-trifluoroethyl) carbonate
  • 2,2,2-Trifluoroethyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate is unique due to its specific trifluoroethyl and N-methyl-N-phenyl groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-methyl-N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSCJBWHWPHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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